molecular formula C8H9Cl2N3 B2852859 1,5-Naphthyridin-3-amine;dihydrochloride CAS No. 1374970-91-8

1,5-Naphthyridin-3-amine;dihydrochloride

Cat. No. B2852859
CAS RN: 1374970-91-8
M. Wt: 218.08
InChI Key: QTNIZGZNNIWTGC-UHFFFAOYSA-N
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Description

1,5-Naphthyridin-3-amine is a heterocyclic nitrogen compound with the empirical formula C8H7N3 . It has a molecular weight of 145.16 . This compound plays an important role in the field of synthetic organic chemistry and medicinal chemistry, as it exhibits a wide range of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridines, including 1,5-Naphthyridin-3-amine, involves various strategies. These include classical synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . The syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulphur heterocycles .


Molecular Structure Analysis

The molecular structure of 1,5-Naphthyridin-3-amine consists of two fused pyridine rings with different mutual arrangements of nitrogen atoms . Six isomeric naphthyridines are possible .


Chemical Reactions Analysis

1,5-Naphthyridin-3-amine exhibits reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5-Naphthyridin-3-amine include its empirical formula (C8H7N3), CAS Number (14756-77-5), and molecular weight (145.16) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1,5-Naphthyridines: are crucial in the synthesis of heterocyclic compounds, which are a staple in medicinal chemistry due to their biological activities . The compound serves as a core structure for creating various derivatives through reactions with electrophilic or nucleophilic reagents, oxidations, reductions, and cross-coupling reactions.

Formation of Metal Complexes

The reactivity of 1,5-Naphthyridines extends to the formation of metal complexes. These complexes have significant importance in various fields, including catalysis and material science . The ability to form stable complexes with metals can lead to the development of new materials with unique properties.

Biological Activity

Many 1,5-Naphthyridine derivatives exhibit a wide range of biological activities. They are studied for their potential use in drug development, particularly for their antibacterial, antifungal, and anticancer properties .

Optical Applications

Some 1,5-Naphthyridine derivatives show promise in optical applications due to their luminescent properties. They can be used in the development of new optical materials, sensors, and organic light-emitting diodes (OLEDs) .

Reactivity with Alkyl Halides

1,5-Naphthyridines: react readily with alkyl halides to produce N-alkylsubstituted derivatives. These reactions are fundamental in organic synthesis and can lead to the creation of compounds with potential pharmacological uses .

Synthetic Organic Chemistry

In synthetic organic chemistry, 1,5-Naphthyridines are used as building blocks for constructing complex molecules. Their versatility allows chemists to design and synthesize new compounds with desired properties for various applications .

Safety And Hazards

1,5-Naphthyridin-3-amine has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The safety precautions include avoiding dust formation, breathing vapours, mist, or gas, and ensuring adequate ventilation .

Future Directions

While specific future directions for 1,5-Naphthyridin-3-amine are not detailed in the retrieved information, the versatility of these heterocycles, their reactivity, and their use as a ligand for metal complexes formation suggest potential for further exploration .

properties

IUPAC Name

1,5-naphthyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.2ClH/c9-6-4-8-7(11-5-6)2-1-3-10-8;;/h1-5H,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMRGFQNQZMKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)N)N=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthyridin-3-amine;dihydrochloride

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